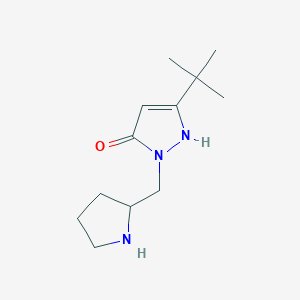
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, identified by its CAS number 2091167-72-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H21N3O, with a molecular weight of 223.31 g/mol. The compound features a pyrazole ring, which is known for contributing to various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . While specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential antimicrobial efficacy.
Anti-inflammatory Properties
Pyrazole derivatives are often investigated for their anti-inflammatory effects. A study on similar compounds demonstrated dual inhibition of prostaglandin and leukotriene synthesis, leading to significant anti-inflammatory activity comparable to indomethacin but with fewer side effects . This suggests that this compound may also possess anti-inflammatory properties worth exploring.
Case Studies and Research Findings
Several studies have focused on the broader category of pyrazole derivatives, highlighting their pharmacological potential:
- Antitumor Activity : Certain pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, indicating their potential as antitumor agents .
- Mechanism of Action : Some studies have elucidated the mechanism through which pyrazole compounds exert their effects. For example, they may act as inhibitors of specific kinases involved in inflammatory responses and cancer progression .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-tert-butyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)8-9-5-4-6-13-9/h7,9,13-14H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGMJJRLYFWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















